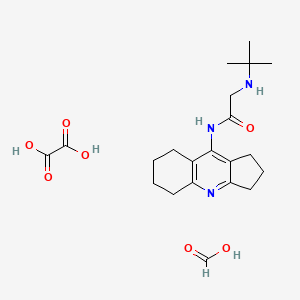![molecular formula C20H22N2O5 B5147148 N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)
N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine, also known as MBV, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MBV is a derivative of the natural amino acid valine and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine is not fully understood, but it is thought to work by inhibiting specific enzymes or molecular pathways involved in cell growth and proliferation. This may explain its potential anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of angiogenesis (the formation of new blood vessels), and modulation of immune system function. These effects make this compound a potentially useful tool for studying various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine in lab experiments is its relative ease of synthesis and availability. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine. One area of interest is the development of new cancer treatments based on this compound or its derivatives. Another area of interest is the use of this compound as a tool for studying various biological processes, including cell growth and proliferation, angiogenesis, and immune system function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and peptide chemistry.
Métodos De Síntesis
N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One commonly used method involves the reaction of 4-methoxybenzoyl chloride with N-(tert-butoxycarbonyl)valine, followed by deprotection of the tert-butoxycarbonyl group to yield this compound.
Aplicaciones Científicas De Investigación
N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine has been studied for its potential use in a variety of scientific research applications, including cancer research, drug discovery, and peptide chemistry. In cancer research, this compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting specific molecular pathways. In peptide chemistry, this compound has been used as a building block for the synthesis of more complex peptides.
Propiedades
IUPAC Name |
2-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-12(2)17(20(25)26)22-19(24)15-6-4-5-7-16(15)21-18(23)13-8-10-14(27-3)11-9-13/h4-12,17H,1-3H3,(H,21,23)(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNWLOCYNRZUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-benzoyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5147084.png)
![methyl 4-{3-[(anilinocarbonothioyl)(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5147095.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5147099.png)


![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5147129.png)
![N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5147134.png)

![5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5147140.png)
![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)

![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)
